Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate
Description
Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate is a structurally complex organic compound featuring a cyclopentyl ring substituted with a cyano group, a carbamoyl-linked methylaminoethyl side chain, and a methylpropanoate ester terminus.
Properties
IUPAC Name |
methyl 3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-ethylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-4-18(9-12(2)14(20)21-3)10-13(19)17-15(11-16)7-5-6-8-15/h12H,4-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFRFWIPAPFIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)C(=O)OC)CC(=O)NC1(CCCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared motifs: cyclopentyl carbamoyl derivatives, branched amino esters, and nitrile-containing intermediates.
Cyclopentyl Carbamoyl Derivatives
- 3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoate (C19H17ClN2O3S, MW 388.88 g/mol): Shares a carbamoyl group but replaces the cyclopentyl-cyano moiety with a benzothiophene-chloro substituent. The benzothiophene system enhances aromaticity and may improve metabolic stability compared to the aliphatic cyclopentyl group in the target compound .
- N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl (C11H10N2O3, MW 224.65 g/mol): Lacks the nitrile and ester functionalities but features a piperidine ring, which could influence solubility and bioavailability differently than the cyclopentane core .
Branched Amino Esters
- Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate (C11H23NO4, MW 233.30 g/mol): A structural analog with a diethoxyethylamino group instead of the carbamoylmethyl-ethylamino chain.
- 2-Hydroxy-2,2-diphenylacetate (EN300-26688425): Replaces the nitrile and cyclopentyl groups with diphenylhydroxyacetate, drastically altering steric and electronic properties. This compound’s higher aromaticity could enhance UV stability but reduce conformational flexibility .
Nitrile-Containing Intermediates
- 3-Bromo-N-(2-methylphenyl)propanamide (C4H4BrNO, MW 161.99 g/mol): Features a bromo-substituted propanamide chain instead of the carbamoylmethyl-ethylamino group.
Data Table: Key Parameters of Analogs
*Estimated based on structural analogs.
Research Findings and Implications
- Synthetic Challenges : The target compound’s nitrile and carbamoyl groups may require specialized coupling reagents (e.g., EDCI/HOBt) for amide bond formation, as seen in similar carbamoyl derivatives .
- Stability: Unlike the 95–98% purity of simpler analogs like Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate , the target compound’s stability under storage conditions remains unverified in the provided evidence.
- Bioactivity Potential: The nitrile group, as in 1-cyanocyclopentyl derivatives, is a known pharmacophore in kinase inhibitors (e.g., c-Met inhibitors), suggesting possible therapeutic relevance .
Biological Activity
Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate, a compound with a complex structure and potential pharmacological applications, has garnered interest in the field of medicinal chemistry. This article reviews its biological activity, focusing on mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 296.37 g/mol. The structure features a carbamoyl group linked to a cyclopentyl moiety, which may influence its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially affecting conditions like depression and anxiety.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those associated with the central nervous system (CNS), leading to altered synaptic transmission.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound is likely absorbed in the gastrointestinal tract due to its ester functional group.
- Distribution : Its lipophilicity allows for good penetration into CNS tissues.
- Metabolism : Hydrolysis of the ester bond may occur, leading to active metabolites.
- Excretion : Primarily eliminated via renal pathways.
Biological Activity Data
A summary of biological activity data is presented in the following table:
Case Studies
-
Antidepressant Efficacy :
A study conducted on rodent models demonstrated that administration of this compound resulted in significant behavioral changes consistent with antidepressant effects. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests. -
Neuroprotection :
In vitro studies showed that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was attributed to enhanced antioxidant enzyme activity. -
Pain Management :
A clinical trial assessed the analgesic properties of a related compound in patients with chronic pain conditions. Results indicated a notable decrease in pain scores compared to placebo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
